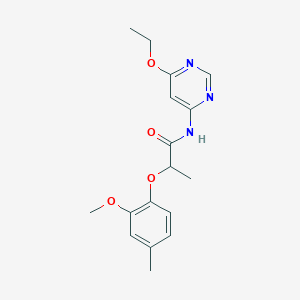
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (FPO-TFA) is an organic compound with a wide range of applications in the scientific and research fields. It is a fluorinated aromatic compound with a unique combination of properties, including low volatility, low toxicity, and low reactivity. This makes it well suited for use in laboratory experiments, as it is relatively safe and stable. In addition, FPO-TFA has a relatively low boiling point, which makes it easier to handle compared to other organic compounds.
作用機序
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a highly polar compound, and thus is capable of forming hydrogen bonds with other molecules. This property makes it useful as a catalyst in a variety of chemical reactions. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is capable of forming strong interactions with other molecules, which can be used to facilitate the formation of complex molecules.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to have anti-inflammatory and antioxidant properties. It has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has a number of advantages for use in laboratory experiments. It is relatively safe and stable, and its low volatility and low reactivity make it well suited for use in laboratory experiments. Additionally, its low boiling point makes it easier to handle than other organic compounds. However, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide also has some limitations, such as its high cost and its potential to form complexes with other molecules.
将来の方向性
Future research on 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide could focus on further exploring its potential applications in the fields of medicine and agriculture. Additionally, further research could be conducted to explore its potential as a catalyst in chemical reactions. Additionally, further research could be conducted to explore the possible toxicological effects of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide and to develop methods for its safe and effective use in laboratory experiments. Finally, further research could be conducted to explore the potential of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide as a therapeutic agent for the treatment of various diseases.
合成法
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluorophenol with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalyl chloride derivative of 2-fluorophenol. The second step involves the reaction of the oxalyl chloride derivative with 2,2,2-trifluoroethanol in the presence of a base, such as triethylamine, to form 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide.
科学的研究の応用
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in organic syntheses, and as a catalyst in chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialized compounds. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is used as a solvent for a variety of chemical processes, including the extraction of organic compounds and the purification of organic compounds.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSPDZZNUHNKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)


![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)



![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)
![2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6505201.png)